Mass Spectrometric Differentiation: A Quantifiable Δm/z of +5.03 Da Enables Unambiguous Analyte Discrimination
Belinostat acid-d5 provides a distinct mass spectrometric signature with a Δm/z of +5.03 Da relative to unlabeled belinostat acid, which has a molecular weight of 303.33 g/mol . This mass shift, resulting from the replacement of five hydrogen atoms with deuterium on the phenyl ring, ensures that the internal standard signal does not interfere with the analyte signal in the mass spectrometer. In contrast, unlabeled belinostat acid has an identical m/z to the target analyte, preventing any differentiation .
| Evidence Dimension | Molecular Weight / m/z Shift for LC-MS Detection |
|---|---|
| Target Compound Data | 308.36 g/mol (Belinostat acid-d5) |
| Comparator Or Baseline | 303.33 g/mol (Unlabeled Belinostat acid) |
| Quantified Difference | ΔMW = +5.03 Da (Δm/z = +5) |
| Conditions | Calculated based on molecular formula (C₁₅H₈D₅NO₄S vs. C₁₅H₁₃NO₄S); applicable to ESI-MS in positive or negative mode |
Why This Matters
This distinct mass shift is the fundamental requirement for a SIL-IS; without it, the internal standard is spectrometrically indistinguishable from the analyte, nullifying its utility for accurate quantification in complex biological samples.
